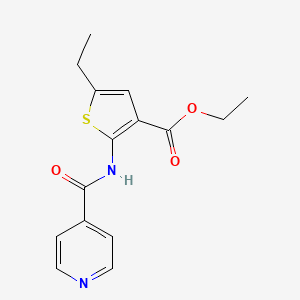
ethyl 5-ethyl-2-(isonicotinoylamino)-3-thiophenecarboxylate
Vue d'ensemble
Description
The thiophene derivatives, including compounds like ethyl 5-ethyl-2-(isonicotinoylamino)-3-thiophenecarboxylate, have garnered attention for their diverse chemical reactions and properties, contributing to various fields such as medicinal chemistry and materials science. These compounds are synthesized through intricate chemical pathways and possess unique molecular structures that impart specific physical and chemical properties.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multistep reactions, including condensation, cyclization, and heterocyclization reactions. For instance, the synthesis of related thiophene compounds can be achieved by treating ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives, demonstrating the versatility of thiophene chemistry in generating complex molecules (Khodairy & El-Saghier, 2011).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods provide detailed insights into the arrangement of atoms within the molecule, crucial for understanding the compound's reactivity and properties. For example, studies on similar compounds have elucidated their structure through spectral analysis, confirming the presence of specific functional groups and molecular geometry (Pekparlak et al., 2018).
Chemical Reactions and Properties
Thiophene derivatives participate in a wide range of chemical reactions, including heterocyclization, cycloaddition, and condensation reactions, leading to the formation of various functionalized molecules. These reactions are pivotal for synthesizing new compounds with potential applications in drug discovery and materials science (Wardaman, 2000).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for the practical application of these compounds in various domains. Crystal structure analysis, for instance, reveals information about the compound's stability, solubility, and reactivity (Akhileshwari et al., 2021).
Propriétés
IUPAC Name |
ethyl 5-ethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-11-9-12(15(19)20-4-2)14(21-11)17-13(18)10-5-7-16-8-6-10/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYZBMVSCJOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=NC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4687297.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4687301.png)
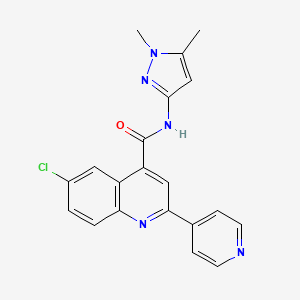
![2-bromo-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4687317.png)
![1-(2-chloro-6-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4687318.png)
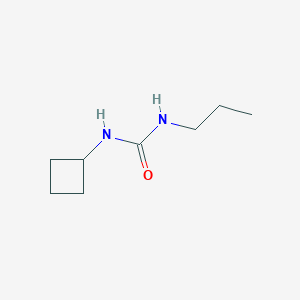
![methyl 4-ethyl-5-methyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4687324.png)
![1-(allylthio)-4-benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4687332.png)
![2-chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4687340.png)
![2-(1-(4-ethoxybenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4687347.png)
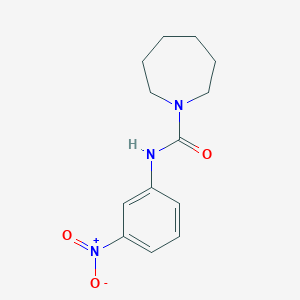
![2-(4-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4687360.png)
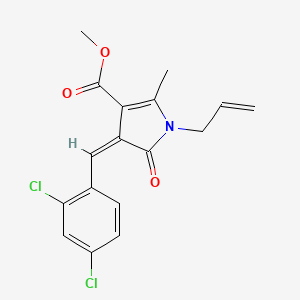
![6-(4-acetyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4687393.png)